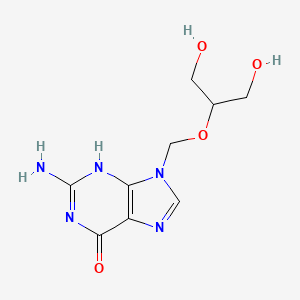

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one

Vue d'ensemble

Description

The compound with the identifier “2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one” is known as ganciclovir. Ganciclovir is an antiviral medication primarily used to treat infections caused by cytomegalovirus (CMV). It was patented in 1980 and approved for medical use in 1988. This compound is particularly significant in the treatment of CMV infections in immunocompromised individuals, such as those with AIDS or those who have undergone organ transplants .

Mécanisme D'action

Target of Action

Ganciclovir’s primary target is the viral DNA polymerase . This enzyme plays a crucial role in the replication of viral DNA, making it a key target for antiviral drugs .

Mode of Action

The primary mechanism of ganciclovir action against CMV is the inhibition of viral DNA replication . This is achieved by ganciclovir-5’-triphosphate (ganciclovir-TP), which includes a selective and potent inhibition of the viral DNA polymerase .

Biochemical Pathways

The biochemical pathway primarily affected by ganciclovir is the viral DNA replication pathway . By inhibiting the viral DNA polymerase, ganciclovir prevents the virus from replicating its DNA, thereby halting the spread of the virus within the host .

Pharmacokinetics

Ganciclovir has a bioavailability of 5% when administered orally . It is metabolized by guanylate kinase, a product of the CMV UL97 gene . The elimination half-life of ganciclovir is between 2.5 to 5 hours, and it is primarily excreted by the kidneys .

Result of Action

The result of ganciclovir’s action is the inhibition of CMV replication . This reduces the spread of the virus within the host, alleviating the symptoms of the infection and preventing further complications .

Action Environment

The efficacy and stability of ganciclovir can be influenced by various environmental factors. For instance, the presence of the CMV UL97 gene product is necessary for the metabolism of ganciclovir . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as ganciclovir is primarily excreted by the kidneys .

Analyse Biochimique

Biochemical Properties

CID 3454 interacts with various enzymes and proteins within the cell. It is a guanosine analogue, which means it can be incorporated into the growing DNA chain during replication. Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Cellular Effects

CID 3454 has significant effects on cellular processes. It is known to inhibit the replication of herpes viruses, which can have a profound effect on cellular function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CID 3454 involves its incorporation into the growing DNA chain during replication. As a guanosine analogue, it competes with natural nucleotides for incorporation into the DNA chain. Once incorporated, it causes premature termination of the DNA chain, effectively inhibiting viral replication .

Metabolic Pathways

CID 3454 is involved in the nucleotide metabolism pathway, where it acts as a guanosine analogue. It competes with natural nucleotides for incorporation into the growing DNA chain during replication .

Subcellular Localization

The subcellular localization of CID 3454 is primarily within the nucleus, where it is incorporated into the DNA chain during replication

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ganciclovir is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of guanine with a suitable alkylating agent to introduce the necessary side chain. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, ganciclovir is produced using large-scale chemical reactors. The process involves the same basic steps as laboratory synthesis but is optimized for efficiency and yield. The industrial production of ganciclovir also includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Ganciclovir undergoes several types of chemical reactions, including:

Oxidation: Ganciclovir can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on ganciclovir.

Substitution: Ganciclovir can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of ganciclovir include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of ganciclovir depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can introduce new functional groups onto the ganciclovir molecule .

Applications De Recherche Scientifique

Ganciclovir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antiviral drug mechanisms and synthesis.

Biology: Employed in research on viral replication and inhibition.

Medicine: Extensively used in clinical research for the treatment of CMV infections and other viral diseases.

Industry: Utilized in the development of antiviral therapies and pharmaceutical formulations.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acyclovir: Another antiviral medication used to treat herpes simplex virus infections.

Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.

Foscarnet: An antiviral agent used to treat CMV and herpes simplex virus infections.

Uniqueness

Ganciclovir is unique in its specific activity against CMV and its ability to be used in both prophylactic and therapeutic settings for immunocompromised patients. Its mechanism of action, involving the inhibition of viral DNA polymerase, is shared with some other antiviral agents, but its efficacy and specific use cases set it apart .

Propriétés

IUPAC Name |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCQMHQWWYFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate](/img/structure/B7781656.png)

![(1R,3aS,5aR,5bR,9S,11aR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B7781669.png)

![(3S,10R,13R,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B7781677.png)

![(3R,6S,6aS,8S,9R,10S,11aS,12S)-1-ethyl-8,10-dimethoxy-3-methyltetradecahydro-1H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocine-6,11a-diol](/img/structure/B7781684.png)

![((1'R,2'R,5S,5'R,6'S,8a'S)-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalene]-5,5'-diyl)dimethanol](/img/structure/B7781691.png)

![(S)-3-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoic acid](/img/structure/B7781706.png)

![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-3-phenylpropanoic acid](/img/structure/B7781707.png)

![(1S,2S,9R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B7781735.png)

![1H-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B7781748.png)

![4-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]benzene-1,2-diol](/img/structure/B7781758.png)

![2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B7781763.png)